Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH is a synthetic peptide derivative that plays a significant role in biochemical and pharmaceutical research. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a peptide sequence consisting of valine (Val), cysteine (Cys), and a modified proline residue (Psi(Dmp,H)pro). This compound is particularly valued for its stability and reactivity, making it an essential component in peptide synthesis and related applications .
The compound is classified under pseudoproline dipeptides, which are known for their ability to enhance peptide synthesis by reducing aggregation and improving solubility. The chemical formula for Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH is , with a molecular weight of approximately 590.69 g/mol . Its CAS number is 1926163-08-7, which helps in identifying the compound across various chemical databases.
The synthesis of Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH predominantly employs solid-phase peptide synthesis (SPPS). This method allows for the sequential assembly of amino acids on a solid support resin, facilitating the formation of peptides.
For industrial production, automated peptide synthesizers are often employed to enhance efficiency and yield while maintaining high purity levels.
The molecular structure of Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH includes:
Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH can undergo several chemical reactions:
The mechanism of action for Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH primarily involves its ability to form stable peptide bonds and participate in disulfide bond formation. These properties enable the compound to serve as an effective building block for synthesizing various peptides and proteins. The specific molecular targets and pathways depend on the final peptides or proteins synthesized using this compound .
Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH has diverse applications across various scientific fields:
Pseudoproline dipeptides represent a breakthrough solution to persistent challenges in solid-phase peptide synthesis (SPPS), particularly for sequences prone to β-sheet formation and aggregation. These dipeptides, derived from serine, threonine, or cysteine residues, function as reversible "molecular hinges" that disrupt secondary structures during chain elongation. By imposing a cis-amide bond conformation analogous to native proline—but without permanent sequence incorporation—they enhance solvation, improve coupling kinetics, and prevent incomplete reactions. The cysteine-derived variant Fmoc-Val-Cys(ψ(Dmp,H)pro)-OH exemplifies this innovation, where the thiazolidine ring system (formed between Cys and 2,4-dimethoxyacetophenone) introduces a kink that decimates β-sheet aggregates. This enables >10-fold yield improvements in previously inaccessible sequences, such as human amylin (37 residues) and caveolin-1 fragments [2] [6] [8].
The pseudoproline concept emerged in 1995 through pioneering work by Wöhr and Mutter, who demonstrated that oxazolidine modifications of Ser/Thr residues could reversibly mimic proline’s conformational effects. By 1996, this was extended to thiazolidine systems for cysteine, culminating in patented methodologies for synthesizing dipeptides like Fmoc-Val-Cys(ψ(Dmp,H)pro)-OH. The integration of Fmoc (9-fluorenylmethoxycarbonyl) protection marked a critical advancement, enabling seamless compatibility with standard Fmoc-SPPS protocols. Commercial availability of pre-assembled dipeptides (e.g., Chem-Impex’s catalog #32555) eliminated low-yielding in situ acylation steps, democratizing access to these tools. Today, over 20% of syntheses for peptides >40 residues incorporate pseudoprolines as essential solubilizing agents [2] [4] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1